25-O-Deacetyl Rifabutin

Overview

Description

Synthesis Analysis

The synthesis of “25-O-Deacetyl Rifabutin” and its analogs involves complex chemical reactions, starting from Rifamicin S. For instance, the protected intermediate (11R)-25-O-deacetyl-11-deoxo-11-hydroxy-21,23-O-isopropylidenerifamycin S has been synthesized from rifamicin S, highlighting the potential for creating new rifamicin-S derivatives modified at C(11) and/or C(25) (Bartolucci et al., 1990).

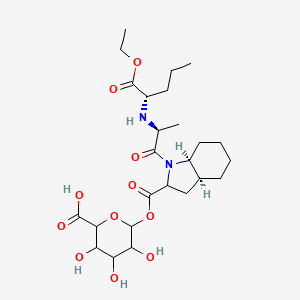

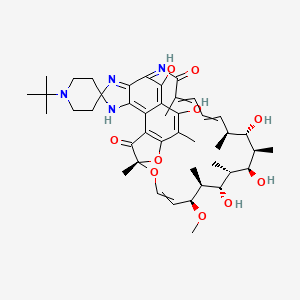

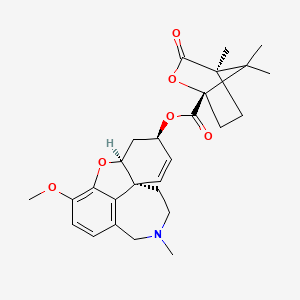

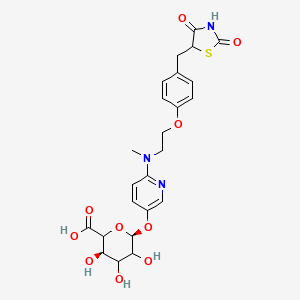

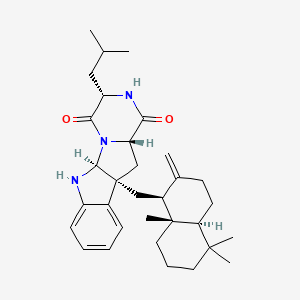

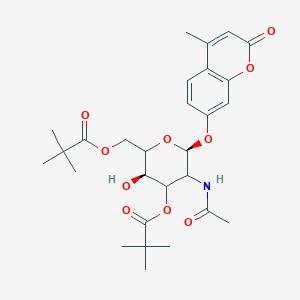

Molecular Structure Analysis

The molecular structure of “25-O-Deacetyl Rifabutin” is characterized by the removal of an acetyl group at the 25th position. This structural modification impacts the molecule's physical and chemical properties, influencing its reactivity and interaction with biological systems. The crystal structure of related compounds has been studied to understand the implications of such modifications on the molecule's behavior and potential as a therapeutic agent.

Chemical Reactions and Properties

“25-O-Deacetyl Rifabutin” undergoes various chemical reactions, including deacetylation, which is mainly catalyzed by esterases in human liver microsomes. The deacetylation process results in the formation of 25-deacetylrifamycins, with human arylacetamide deacetylase (AADAC) identified as responsible for this activity. This enzymatic reaction is crucial for the drug's metabolism and its pharmacological effects (Nakajima et al., 2011).

Scientific Research Applications

Deacetylation by Human Arylacetamide Deacetylase : Human arylacetamide deacetylase (AADAC) efficiently deacetylates rifamycins, including Rifabutin, to form 25-deacetylrifamycins. These metabolites exhibit lesser cytotoxicity and potency to transactivate CYP3A4 compared to the parent drugs, impacting drug metabolism and hepatotoxicity (Nakajima et al., 2011).

Biotransformation and Drug Interactions : Rifabutin is metabolized in human liver and enterocyte microsomes to 25-O-Deacetyl Rifabutin and other metabolites. This study also investigates drug interactions with macrolides and antifungal agents, revealing their inhibition of CYP-mediated metabolism of Rifabutin (Iatsimirskaia et al., 1997).

Metabolism by Human Liver Esterases : This research identifies that Rifabutin and Rifampin are deacetylated to their main metabolites by B-esterases in human liver microsomes, with deacetylation not significantly affected by certain esterase inhibitors (Jamis-Dow et al., 1997).

Urinary Metabolites in Human Volunteers : This study identifies the main urinary metabolite of Rifabutin in humans as 25-O-Deacetyl Rifabutin, along with other oxidized and deacetylated derivatives (Cocchiara et al., 1989).

Disposition and Metabolic Pathway in Animals and Humans : This research provides insight into the absorption, disposition, and metabolic pathway of 14C-Rifabutin, identifying 25-O-Deacetyl Rifabutin as a significant metabolite in both rats and humans (Battaglia et al., 1990).

Safety And Hazards

When handling 25-O-Deacetyl Rifabutin, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition4.

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 25-O-Deacetyl Rifabutin in the sources I have access to.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific medical or scientific information.

properties

IUPAC Name |

(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,46,49-53H,16-19H2,1-11H3/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIPPWHISSKVGV-YJFZWFQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136240573 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)